molecular formula C24H23NO6S B11606537 ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11606537
M. Wt: 453.5 g/mol
InChI Key: VLVDFQKQQCRPLP-QUXILYDTSA-N
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Description

Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzylidene group, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

    Introduction of the benzylidene group: This step involves a condensation reaction between the thiophene derivative and a benzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (5Z)-5-[4-(hydroxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO6S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl (5Z)-5-[(4-acetyloxy-3-methoxyphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C24H23NO6S/c1-5-30-24(28)21-22(27)20(32-23(21)25-17-9-6-14(2)7-10-17)13-16-8-11-18(31-15(3)26)19(12-16)29-4/h6-13,27H,5H2,1-4H3/b20-13-,25-23?

InChI Key

VLVDFQKQQCRPLP-QUXILYDTSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/SC1=NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC(=O)C)OC)SC1=NC3=CC=C(C=C3)C)O

Origin of Product

United States

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